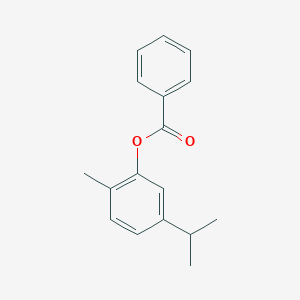

5-Isopropyl-2-methylphenyl benzoate

Description

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylphenyl) benzoate |

InChI |

InChI=1S/C17H18O2/c1-12(2)15-10-9-13(3)16(11-15)19-17(18)14-7-5-4-6-8-14/h4-12H,1-3H3 |

InChI Key |

RJHHOBBLJXRSDO-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Isopropyl-5-methylphenyl Benzoate

The positional isomer 2-isopropyl-5-methylphenyl benzoate differs in the arrangement of substituents on the phenyl ring. Chromatographic analysis via GC-MS revealed distinct retention times for these isomers, with 5-isopropyl-2-methylphenyl benzoate (Compound 2) showing a slightly shorter retention time compared to its isomer (Compound 1), suggesting differences in volatility or molecular interactions .

Substituted Phenyl Esters

- 5-Isopropyl-2-methylphenyl acetate (1a) : This acetate derivative demonstrated significant acetylcholinesterase (AChE) inhibition (1.2 cm halo diameter), comparable to the control Eserine (1.4 cm) . The benzoate analog may exhibit similar bioactivity, though direct data are lacking.

- It showed AChE inhibition equal to Eserine (1.4 cm), suggesting ester chain length influences activity .

Alkyl Benzoate Derivatives

- Methyl benzoate : Found in Filipendula ulmaria, it has a cananga-like odor and low cytotoxicity, making it a common fragrance component .

- Isopropyl benzoate : Used in cosmetics for its emollient properties, it exhibits higher hydrophobicity than methyl or ethyl analogs, which may enhance skin retention .

- Benzyl benzoate : A naturally occurring compound with a balsamic odor, it is widely used in pharmaceuticals (e.g., scabicides) and fragrances .

Physicochemical and Functional Comparisons

- Reactivity: Ethyl 4-(dimethylamino) benzoate, a related amine-containing benzoate, demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, suggesting electron-donating substituents enhance reactivity . For this compound, steric hindrance from the isopropyl group may reduce reaction rates in similar systems.

- Degradation Pathways : Microbial degradation of benzoate derivatives (e.g., by Rhodococcus sp. CS-1) involves aromatic ring cleavage and benzoate pathway enzymes . The bulky substituents in this compound may slow degradation compared to simpler analogs like methyl benzoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.